molecular formula C16H19FN4O2S B6768394 1-Cyclopropyl-4-(3-ethylimidazol-4-yl)sulfonyl-6-fluoro-2,3-dihydroquinoxaline

1-Cyclopropyl-4-(3-ethylimidazol-4-yl)sulfonyl-6-fluoro-2,3-dihydroquinoxaline

Cat. No.: B6768394
M. Wt: 350.4 g/mol
InChI Key: BPCRSXWUVDMDCR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-(3-ethylimidazol-4-yl)sulfonyl-6-fluoro-2,3-dihydroquinoxaline is a complex organic compound that features a quinoxaline core, a cyclopropyl group, an ethylimidazole moiety, and a sulfonyl fluoride group

Properties

IUPAC Name

1-cyclopropyl-4-(3-ethylimidazol-4-yl)sulfonyl-6-fluoro-2,3-dihydroquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2S/c1-2-19-11-18-10-16(19)24(22,23)21-8-7-20(13-4-5-13)14-6-3-12(17)9-15(14)21/h3,6,9-11,13H,2,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCRSXWUVDMDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1S(=O)(=O)N2CCN(C3=C2C=C(C=C3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4-(3-ethylimidazol-4-yl)sulfonyl-6-fluoro-2,3-dihydroquinoxaline typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Ethylimidazole Moiety: This can be done through nucleophilic substitution reactions, where the imidazole ring is introduced using ethylimidazole and suitable leaving groups.

    Sulfonylation and Fluorination: The final steps involve sulfonylation using sulfonyl chlorides and subsequent fluorination using reagents like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-(3-ethylimidazol-4-yl)sulfonyl-6-fluoro-2,3-dihydroquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl fluoride group can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of sulfonamide or sulfonothioate derivatives.

Scientific Research Applications

1-Cyclopropyl-4-(3-ethylimidazol-4-yl)sulfonyl-6-fluoro-2,3-dihydroquinoxaline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-(3-ethylimidazol-4-yl)sulfonyl-6-fluoro-2,3-dihydroquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonyl fluoride group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

  • 1-Cyclopropyl-4-(3-methylimidazol-4-yl)sulfonyl-6-fluoro-2,3-dihydroquinoxaline
  • 1-Cyclopropyl-4-(3-ethylimidazol-4-yl)sulfonyl-6-chloro-2,3-dihydroquinoxaline

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methyl vs. ethyl, fluorine vs. chlorine) can significantly alter the compound’s reactivity and biological activity.
  • Unique Features: The combination of a cyclopropyl group, an ethylimidazole moiety, and a sulfonyl fluoride group in 1-Cyclopropyl-4-(3-ethylimidazol-4-yl)sulfonyl-6-fluoro-2,3-dihydroquinoxaline makes it unique in terms of its chemical properties and potential applications.

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